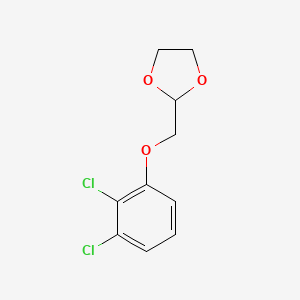

2-(2,3-Dichloro-phenoxy)methyl-1,3-dioxolane

Description

2-(2,3-Dichloro-phenoxy)methyl-1,3-dioxolane is a halogenated 1,3-dioxolane derivative characterized by a phenoxy group substituted with chlorine atoms at the 2- and 3-positions, connected via a methylene bridge to the dioxolane ring. This compound is structurally classified as an acetal, where the dioxolane ring (a five-membered cyclic ether) serves as a protective group for the aldehyde or ketone functionality.

Properties

Molecular Formula |

C10H10Cl2O3 |

|---|---|

Molecular Weight |

249.09 g/mol |

IUPAC Name |

2-[(2,3-dichlorophenoxy)methyl]-1,3-dioxolane |

InChI |

InChI=1S/C10H10Cl2O3/c11-7-2-1-3-8(10(7)12)15-6-9-13-4-5-14-9/h1-3,9H,4-6H2 |

InChI Key |

VQZNHEIFFJZUJO-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(O1)COC2=C(C(=CC=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dichloro-phenoxy)methyl-1,3-dioxolane typically involves the reaction of 2,3-dichlorophenol with formaldehyde and ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which then cyclizes to form the dioxolane ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dichloro-phenoxy)methyl-1,3-dioxolane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction reactions can convert the dioxolane ring to diols.

Substitution: Halogen atoms in the dichlorophenoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (t-BuOK).

Major Products Formed

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of diols.

Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 2-(2,3-Dichloro-phenoxy)methyl-1,3-dioxolane serves as a versatile reagent and building block for more complex molecules. It can undergo various chemical reactions including:

- Oxidation : Using agents like potassium permanganate or chromium trioxide.

- Reduction : Utilizing lithium aluminum hydride.

- Substitution : Nucleophilic substitution reactions where chlorine atoms can be replaced by other nucleophiles.

Biology

The compound has been investigated for its biological activity. Studies have shown that it interacts with specific enzymes and may inhibit their activity, leading to potential therapeutic effects. The biological applications include:

- Antimicrobial Activity : Exhibiting significant antibacterial effects against various pathogens.

Medicine

Research has focused on the therapeutic properties of 2-(2,3-Dichloro-phenoxy)methyl-1,3-dioxolane. Preliminary studies suggest:

- Anticancer Activity : Potential effectiveness in inhibiting cancer cell growth.

Industrial Applications

In the industrial sector, this compound is utilized in the production of polymers and as an intermediate in the synthesis of agrochemicals. Its unique structure makes it valuable for creating specific chemical products.

The biological activity of 2-(2,3-Dichloro-phenoxy)methyl-1,3-dioxolane has been documented in several studies. Below is a summary of its antibacterial activity:

Table 1: Antibacterial Activity of Dioxolane Derivatives

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 625 - 1250 |

| Compound B | Enterococcus faecalis | 625 |

| Compound C | Pseudomonas aeruginosa | Perfect activity at 625 |

| Compound D | Candida albicans | Significant activity |

Study on Enantiomeric Variants

A comparative study was conducted on enantiomerically pure and racemic forms of dioxolane derivatives. The results indicated that enantiomers exhibited different levels of antibacterial and antifungal activities, suggesting the importance of stereochemistry in biological efficacy.

Optimization for Enhanced Activity

Modifications to the central dichlorophenyl ring were explored to enhance enzymatic selectivity and potency against specific bacterial targets. These modifications resulted in varying degrees of effectiveness, with some compounds demonstrating improved activity against Trypanosoma brucei NMT compared to others.

Mechanism of Action

The mechanism of action of 2-(2,3-Dichloro-phenoxy)methyl-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-(2,3-dichloro-phenoxy)methyl-1,3-dioxolane with structurally and functionally related dioxolane derivatives, focusing on substituent effects, reactivity, and biological activity.

Table 1: Structural and Functional Comparison of Key Dioxolane Derivatives

Key Comparison Points

Substituent Effects on Reactivity and Stability Halogen Position: The 2,3-dichloro substitution on the phenoxy group in the target compound creates ortho-chlorine interactions, increasing steric hindrance compared to para-substituted analogs (e.g., 2-(2,4-dichlorophenyl) derivative). This hindrance may reduce hydrolysis rates, as bulky groups stabilize the dioxolane ring against nucleophilic attack . Bromine analogs (e.g., 2-(3-bromophenyl) derivative) exhibit similar effects but with lower electronegativity .

Biological Activity Enzyme Inhibition: Imidazole-containing dioxolanes (e.g., ) demonstrate high selectivity for heme oxygenase-1 (HO-1) over HO-2, attributed to the imidazole moiety’s coordination with iron in HO-1. The target compound’s dichlorophenoxy group may interact differently with enzyme active sites, though its inhibition profile remains unexplored . CYP Inhibition: Chlorinated dioxolanes in inhibit CYP2E1 and CYP3A1/3A2, suggesting that halogenation enhances interactions with cytochrome P450 enzymes. This property could be shared by the target compound .

Hydrolysis Mechanisms A-1 vs. A-Se2 Pathways: Substituents dictate hydrolysis mechanisms. For example, 2-methyl-1,3-dioxolane hydrolyzes via an A-1 (unimolecular) pathway, while 2-methyl-4-methylene-1,3-dioxolane follows A-Se2 (bimolecular). The target compound’s bulky phenoxymethyl group likely favors A-1 hydrolysis due to steric effects .

Synthetic Routes Acetal Formation: The target compound can be synthesized analogously to 2-(6-bromo-2,3-dimethoxyphenyl)-1,3-dioxolane (), where a dichlorophenoxy aldehyde undergoes acid-catalyzed condensation with ethylene glycol. Purification via flash chromatography (e.g., petrol/EtOAc) yields the acetal product .

Proper handling (e.g., ventilation, PPE) is critical, as noted for analogs like 2-(3-bromophenyl)-2-methyl-1,3-dioxolane .

Biological Activity

The compound 2-(2,3-Dichloro-phenoxy)methyl-1,3-dioxolane is a member of the dioxolane family, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The structural formula of 2-(2,3-Dichloro-phenoxy)methyl-1,3-dioxolane can be represented as follows:

This compound features a dioxolane ring fused with a dichlorophenyl moiety, which is critical for its biological activity.

The biological activity of 2-(2,3-Dichloro-phenoxy)methyl-1,3-dioxolane is primarily attributed to its interaction with specific biomolecular targets. These interactions can modulate enzyme activities and influence cellular pathways. The precise mechanism remains under investigation; however, it is believed that the dioxolane structure enhances lipophilicity, facilitating membrane penetration and interaction with intracellular targets.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with dioxolane derivatives, including:

- Antimicrobial Activity : Several dioxolane compounds have shown significant antibacterial and antifungal properties. For instance, derivatives have demonstrated effectiveness against Staphylococcus aureus and Candida albicans .

- Anticancer Potential : Some studies suggest that dioxolanes may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms .

- Inhibition of Plant Hormone Biosynthesis : Dioxolanes have been explored as inhibitors of brassinosteroid biosynthesis in plants, indicating their potential agricultural applications .

Antimicrobial Studies

A study published in Molecules investigated the antibacterial and antifungal activities of various 1,3-dioxolanes. The results indicated that compounds similar to 2-(2,3-Dichloro-phenoxy)methyl-1,3-dioxolane exhibited notable activity against multiple pathogens with minimum inhibitory concentration (MIC) values ranging from 0.156 mg/mL to 1.25 mg/mL .

| Compound | Target Pathogen | MIC (mg/mL) |

|---|---|---|

| A | Staphylococcus aureus | 1.25 |

| B | Candida albicans | 0.156 |

Anticancer Activity

Research has also focused on the anticancer properties of dioxolanes. In vitro studies demonstrated that certain derivatives could reduce cell viability in various cancer cell lines by inducing apoptosis .

| Cell Line | IC50 (µg/mL) |

|---|---|

| HepG-2 (Liver Cancer) | 22.5 |

| HCT-116 (Colon Cancer) | 15.4 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.